molecular formula C6H9Br B2614154 4-(Bromomethyl)cyclopentene CAS No. 80864-33-1

4-(Bromomethyl)cyclopentene

Cat. No.: B2614154
CAS No.: 80864-33-1
M. Wt: 161.042
InChI Key: ZJJCUBVFAXPMQD-UHFFFAOYSA-N
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Description

4-(Bromomethyl)cyclopentene is an organic compound with the molecular formula C6H9Br It consists of a cyclopentene ring with a bromomethyl group attached to the fourth carbon atom

Mechanism of Action

Target of Action

The primary target of 4-(Bromomethyl)cyclopentene is the carbon-carbon double bond in alkenes . The compound acts as an electrophile, seeking out electron-rich regions in other molecules . This makes it particularly reactive with alkenes, which have a region of high electron density in the double bond .

Mode of Action

This compound interacts with its targets through a process known as electrophilic addition . In this process, the bromine atom in this compound forms a bond with one of the carbon atoms in the double bond of the alkene . This results in the formation of a cyclic bromonium ion intermediate . The remaining carbon atom in the double bond then forms a bond with the methyl group of this compound .

Biochemical Pathways

The reaction of this compound with alkenes can be part of larger biochemical pathways, such as the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds, and it involves the coupling of an organoboron compound (like this compound) with a halide under the action of a palladium catalyst .

Result of Action

The result of the action of this compound is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, depending on the specific alkene that this compound reacts with .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of light or peroxide can promote the reaction . Additionally, the reaction rate can be affected by the temperature and the concentration of the reactants .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Bromomethyl)cyclopentene can be synthesized through several methods. One common approach involves the bromination of cyclopentene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction proceeds via a radical mechanism, resulting in the formation of the bromomethyl group at the allylic position of the cyclopentene ring.

Another method involves the reaction of cyclopentene with bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4). This reaction also proceeds via a radical mechanism, leading to the formation of this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions using bromine or N-bromosuccinimide. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)cyclopentene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2), leading to the formation of different functionalized cyclopentene derivatives.

    Addition Reactions: The double bond in the cyclopentene ring can participate in addition reactions with halogens (e.g., Br2, Cl2) or hydrogen halides (e.g., HBr, HCl), resulting in the formation of dihalides or halohydrins.

    Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to form diols or other oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), sodium alkoxides (NaOR), and primary or secondary amines. Reactions are usually carried out in polar solvents such as ethanol or water.

    Electrophilic Addition: Reagents include bromine (Br2), chlorine (Cl2), and hydrogen halides (HBr, HCl). Reactions are often conducted in non-polar solvents like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used in aqueous or organic solvents.

Major Products Formed

    Substitution Reactions: Formation of hydroxymethylcyclopentene, alkoxymethylcyclopentene, or aminomethylcyclopentene derivatives.

    Addition Reactions: Formation of 1,2-dibromocyclopentane, 1,2-dichlorocyclopentane, or halohydrins.

    Oxidation Reactions: Formation of cyclopentene diols or other oxidized derivatives.

Scientific Research Applications

4-(Bromomethyl)cyclopentene has several applications in scientific research, including:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its ability to undergo functionalization and form bioactive molecules.

    Material Science: It is used in the synthesis of polymers and advanced materials with specific properties, such as improved mechanical strength or thermal stability.

    Chemical Biology: The compound is employed in the study of biological processes and the development of chemical probes for investigating cellular functions.

Comparison with Similar Compounds

4-(Bromomethyl)cyclopentene can be compared with other similar compounds, such as:

    4-(Chloromethyl)cyclopentene: Similar in structure but with a chlorine atom instead of a bromine atom. It exhibits similar reactivity but may have different reaction rates and selectivity.

    4-(Hydroxymethyl)cyclopentene: Contains a hydroxyl group instead of a bromomethyl group. It is less reactive towards nucleophiles but can undergo oxidation reactions to form aldehydes or carboxylic acids.

    4-(Aminomethyl)cyclopentene: Contains an amino group instead of a bromomethyl group. It is more nucleophilic and can participate in a wider range of reactions, including amide formation and reductive amination.

The uniqueness of this compound lies in its reactivity and versatility as a synthetic intermediate. The presence of the bromomethyl group allows for a wide range of functionalization reactions, making it a valuable compound in organic synthesis and industrial applications.

Properties

IUPAC Name

4-(bromomethyl)cyclopentene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Br/c7-5-6-3-1-2-4-6/h1-2,6H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJCUBVFAXPMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80864-33-1
Record name 4-(bromomethyl)cyclopent-1-ene
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